2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid
Overview
Description
2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid is an organic compound that features a chloro group, a trifluoromethylsulfonyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration: The nitration of 2-chlorobenzoic acid to introduce a nitro group at the 4-position.
Reduction: The reduction of the nitro group to an amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, which offer better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The trifluoromethylsulfonyl group can participate in redox reactions.
Coupling Reactions: The benzoic acid moiety can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group is known to enhance the compound’s ability to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)benzoic acid
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid is unique due to the presence of both a chloro group and a trifluoromethylsulfonyl group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-4-(trifluoromethylsulfonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO4S/c9-6-3-4(1-2-5(6)7(14)15)13-18(16,17)8(10,11)12/h1-3,13H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDSWWRKMGOYQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C(F)(F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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